molecular formula C9H7ClN4O B1491350 6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine CAS No. 1529768-38-4

6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine

Cat. No.: B1491350
CAS No.: 1529768-38-4
M. Wt: 222.63 g/mol
InChI Key: GEPXHRADGNWSRS-UHFFFAOYSA-N
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Description

6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine is a heterocyclic compound that features both pyrimidine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloropyrimidine moiety suggests potential biological activity, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine typically involves the reaction of 6-chloropyrimidine with 3-aminopyridine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydride (NaH) in DMF.

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(3-methoxypropylamino)pyrimidine
  • 4-Chloro-6-isopropylaminopyrimidine

Uniqueness

6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine is unique due to its dual pyrimidine and pyridine structure, which provides a versatile scaffold for chemical modifications. This duality allows for a wide range of biological activities and applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

6-(6-chloropyrimidin-4-yl)oxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O/c10-7-3-9(14-5-13-7)15-8-2-1-6(11)4-12-8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPXHRADGNWSRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)OC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add 5-aminopyridin-2-ol (500 mg, 4.545 mmol), t-BuOK (555 mg, 4.545 mmol) in DMF (20 mL), stir at 25° C. for 30 min. Cool to 0° C., add slowly 4,6-dichloropyrimidine (614 mg, 4.13 mmol). Stir the reaction under N2 for 1 hr. TLC (EtOAc:PE=1:1) shows the reaction is complete. Cool the mixture to 0° C., add water (20 mL), extract with EtOAc (20 mL×2). Combine the organic layers; wash with brine, dry over anhydrous Na2SO4. Filter and concentrate under reduced pressure to give crude product. Purification by chromatography (silica gel, EtOAc:PE=1:1) affords the title compound (650 mg, 70.8%). MS: (M+1): 223.1.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
555 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
614 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
70.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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